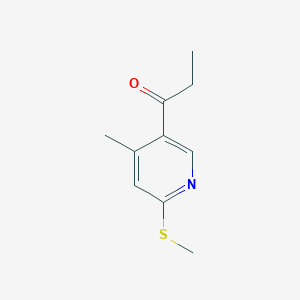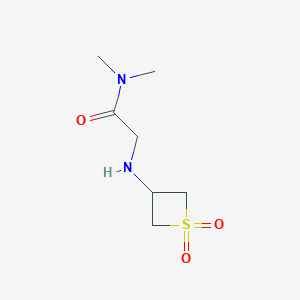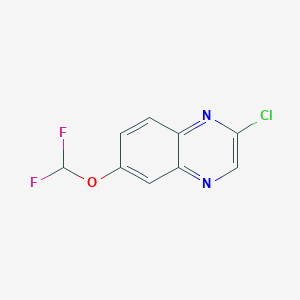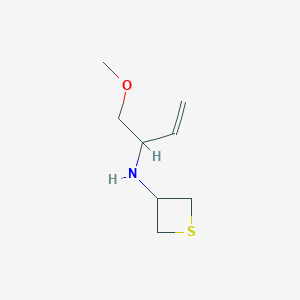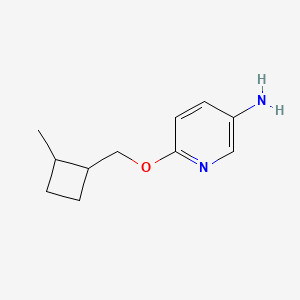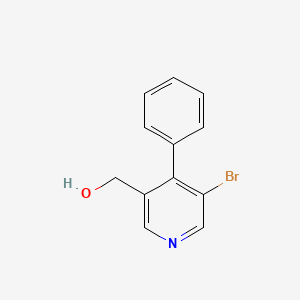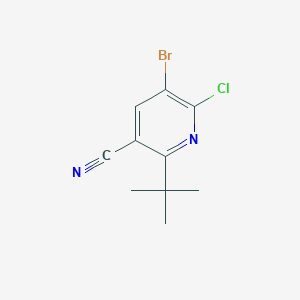
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C9H9F2N It is a derivative of indene, featuring two fluorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine typically involves the fluorination of indene derivatives followed by amination. One common method includes the following steps:
Fluorination: Indene is treated with a fluorinating agent such as Selectfluor to introduce fluorine atoms at the desired positions.
Amination: The fluorinated intermediate is then subjected to amination using reagents like ammonia or amines under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluoroindenones or difluoroindenals.
Reduction: Formation of various amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2,3-dihydro-1H-inden-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated indene derivative with similar structural features.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A related compound with a single fluorine atom and additional methyl groups.
Uniqueness
3,3-Difluoro-2,3-dihydro-1H-inden-4-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
3,3-difluoro-1,2-dihydroinden-4-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-4-6-2-1-3-7(12)8(6)9/h1-3H,4-5,12H2 |
Clave InChI |
OVHJEOJFGQXGLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C1C=CC=C2N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


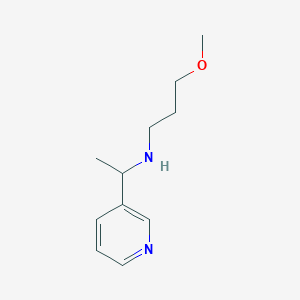
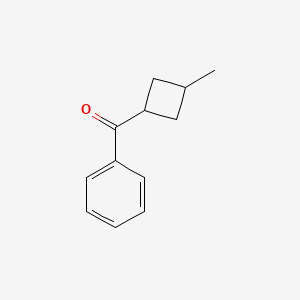
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
